N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide
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Description
The compound “N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide” is a complex organic molecule that contains a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is a system with a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain sulfur and nitrogen in a five-membered ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, and solubility. For example, a related compound, 4-fluorobenzo[d]thiazole-2-thiol, has a density of 1.6±0.1 g/cm3, a boiling point of 293.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Antimicrobial and Anticancer Applications
Fluorobenzothiazoles, similar to N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide, have been synthesized and evaluated for their antimicrobial activity. For instance, some novel compounds within this category demonstrated significant anti-microbial activities against various strains, suggesting their potential as antimicrobial agents (Jagtap et al., 2010).
Another study on substituted 2-aminobenzothiazoles derivatives, related to the chemical class of N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide, showed promising antimicrobial activity, especially against Methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's relevance in addressing antimicrobial resistance, a significant global health concern (Anuse et al., 2019).
Fluorinated benzothiazoles have also been explored for their anticancer properties. In a study, fluorinated 2-(4-aminophenyl)benzothiazoles exhibited potent cytotoxicity in vitro against human breast cancer cell lines, suggesting their potential in cancer therapy (Hutchinson et al., 2001).
Synthesis and Chemical Properties
- The synthesis of fluorobenzothiazoles, including methods for regio-selective fluorination, is of significant interest due to the pharmacological relevance of these compounds. An efficient protocol for direct ortho-fluorination of 2-arylbenzo[d]thiazoles has been developed, showcasing the chemical versatility and potential application in the synthesis of pharmaceuticals (Ding et al., 2014).
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-12-7-9-13(10-8-12)26(23,24)11-3-6-16(22)20-18-21-17-14(19)4-2-5-15(17)25-18/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPSWMZSSLVJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide |
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